

Experimental protocol for the oxidation of 2- Phenyl-3-butyn-2-ol

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Compound of Interest

Compound Name: **2-Phenyl-3-butyn-2-ol**

Cat. No.: **B089498**

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Application Note: Oxidation of 2-Phenyl-3-butyn-2-ol

Abstract

This document provides detailed experimental protocols for the oxidation of **2-phenyl-3-butyn-2-ol**, a tertiary propargylic alcohol. Two primary methods are presented, utilizing different oxidizing agents to achieve distinct products. The first protocol describes the chromium-based oxidation to synthesize 2-phenyl-3-butyn-2-one, an acetylene ketone. The second outlines the use of potassium permanganate to produce phenylacetone. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a comparative overview of reaction conditions and yields.

Introduction

2-Phenyl-3-butyn-2-ol is a versatile building block in organic chemistry, valued for its dual functionality of a hydroxyl group and a terminal alkyne.^[1] The selective oxidation of the hydroxyl group is a key transformation, leading to valuable intermediates.^[1] The choice of oxidizing agent and reaction conditions dictates the reaction's outcome, allowing for the targeted synthesis of either α,β -unsaturated ketones or other ketone derivatives.^[1] This application note details two effective protocols for the oxidation of **2-phenyl-3-butyn-2-ol**, providing clear, step-by-step instructions and the expected outcomes.

Data Presentation

The following table summarizes the quantitative data for the two described oxidation protocols.

Oxidizing Agent	Conditions	Product	Yield (%)
Chromium trioxide (CrO ₃)	Acetic acid, 25°C	2-Phenyl-3-butyn-2-one	85-92% [1]
Potassium permanganate (KMnO ₄)	Aqueous acetone, 0°C	Phenylacetone	~78% [1]

Experimental Protocols

Protocol 1: Chromium-Based Oxidation to 2-Phenyl-3-butyn-2-one

This protocol details the conversion of **2-phenyl-3-butyn-2-ol** to 2-phenyl-3-butyn-2-one using chromium trioxide in acetic acid.[\[1\]](#)

Materials:

- **2-Phenyl-3-butyn-2-ol** (CAS: 127-66-2)[\[2\]](#)
- Chromium trioxide (CrO₃)
- Glacial acetic acid
- Diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer

- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve **2-phenyl-3-butyn-2-ol** in glacial acetic acid.
- Cool the solution in an ice bath to 0-5°C.
- Slowly add a solution of chromium trioxide in a minimal amount of water to the stirred reaction mixture, maintaining the temperature below 10°C.
- After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature (25°C) for 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.
- Extract the aqueous layer with diethyl ether (3x).
- Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel.

Characterization: The final product, 2-phenyl-3-butyn-2-one, can be characterized by its physical and spectral properties. It is a liquid with a boiling point of 75-76 °C at 0.8 mmHg.[\[3\]](#)

Protocol 2: Potassium Permanganate Oxidation to Phenylacetone

This protocol describes the selective oxidation of **2-phenyl-3-butyn-2-ol** to phenylacetone using potassium permanganate in aqueous acetone.[\[1\]](#)

Materials:

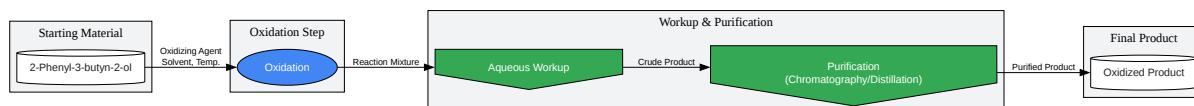
- **2-Phenyl-3-butyn-2-ol** (CAS: 127-66-2)[\[2\]](#)
- Potassium permanganate (KMnO₄)
- Acetone
- Water
- Sodium bisulfite
- Dichloromethane
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve **2-phenyl-3-butyn-2-ol** in a mixture of acetone and water in a round-bottom flask.
- Cool the flask to 0°C using an ice bath and stir the solution vigorously.

- Slowly add finely powdered potassium permanganate in small portions, ensuring the temperature remains at 0°C. A brown precipitate of manganese dioxide will form.
- Continue stirring at 0°C for 1-2 hours after the addition is complete.
- Monitor the reaction by TLC.
- Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bisulfite until the brown precipitate disappears.
- Extract the reaction mixture with dichloromethane (3x).
- Combine the organic extracts and wash with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- The resulting crude phenylacetone can be purified by distillation.

Mandatory Visualization



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Caption: General workflow for the oxidation of **2-Phenyl-3-butyne-2-ol**.

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References

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